molecular formula C24H21FN4O3S B2816955 N-(2-ethoxyphenyl)-2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)acetamide CAS No. 902911-79-9

N-(2-ethoxyphenyl)-2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B2816955
CAS No.: 902911-79-9
M. Wt: 464.52
InChI Key: WLWGPVIHQAIHGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(2-ethoxyphenyl)-2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)acetamide features a pyrido[2,3-d]pyrimidinone core substituted with a 4-fluorobenzyl group at position 3 and a thioacetamide linker connected to a 2-ethoxyphenyl moiety. The 4-fluorobenzyl group enhances lipophilicity and metabolic stability, while the ethoxyphenyl substituent may influence solubility and target binding .

Properties

IUPAC Name

N-(2-ethoxyphenyl)-2-[3-[(4-fluorophenyl)methyl]-4-oxopyrido[2,3-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21FN4O3S/c1-2-32-20-8-4-3-7-19(20)27-21(30)15-33-24-28-22-18(6-5-13-26-22)23(31)29(24)14-16-9-11-17(25)12-10-16/h3-13H,2,14-15H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLWGPVIHQAIHGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NC3=C(C=CC=N3)C(=O)N2CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-ethoxyphenyl)-2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a pyrido-pyrimidine core and a thioacetamide functional group, suggest diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications.

Chemical Structure

The compound can be characterized by its IUPAC name and molecular formula:

  • IUPAC Name : this compound
  • Molecular Formula : C25H24FN3O4S

Biological Activity Overview

Preliminary studies indicate that compounds similar to this compound exhibit notable biological activities, including:

  • Anticancer Activity : Compounds in this class have shown potential in inhibiting cancer cell proliferation.
  • Antimicrobial Properties : Similar structures have demonstrated effectiveness against various bacterial and fungal strains.
  • Enzyme Inhibition : The thioacetamide group may facilitate interactions with specific enzymes involved in disease pathways.

The biological activity of this compound is likely influenced by its ability to interact with multiple biological targets. The presence of the thioacetamide moiety may enhance its reactivity and binding affinity to target proteins or enzymes involved in critical metabolic pathways.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the pyrido-pyrimidine core.
  • Introduction of the ethoxyphenyl group.
  • Addition of the thioacetamide functional group.

This multi-step synthetic route highlights the complexity of the compound and its potential for further modification to enhance biological activity.

Case Studies and Research Findings

Recent studies have explored various aspects of the compound's activity:

Anticancer Activity

A study evaluating similar compounds indicated significant cytotoxic effects against various cancer cell lines. For instance:

  • IC50 Values : Compounds with structural similarities exhibited IC50 values ranging from 3.38 to 10.55 μM against HT-29 and COLO-205 cell lines, indicating potent anticancer properties .

Antimicrobial Activity

Research on related compounds has shown promising results in inhibiting bacterial growth:

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound AE. coli5 μg/mL
Compound BS. aureus10 μg/mL

These findings suggest that modifications in the structure can lead to enhanced antimicrobial efficacy.

Enzyme Inhibition Studies

The compound's potential as an enzyme inhibitor was highlighted in studies assessing its interaction with key metabolic enzymes:

  • Thymidylate Synthase Inhibition : Similar compounds were shown to inhibit thymidylate synthase effectively, which is crucial for DNA synthesis.
  • VEGFR Inhibition : Molecular docking studies suggested strong binding affinity to VEGFR, a target for cancer therapy .

Comparison with Similar Compounds

Structural Modifications and Electronic Effects

The compound’s pyrido[2,3-d]pyrimidinone scaffold is structurally analogous to several derivatives in the literature, differing primarily in substituents. Key comparisons include:

Compound Name Core Structure R1 (Position 3) R2 (Acetamide Substituent) Key Structural Differences
Target Compound Pyrido[2,3-d]pyrimidinone 4-Fluorobenzyl 2-Ethoxyphenyl Benchmark
2-((3-(4-Methoxybenzyl)-4-oxo-3,4-dihydropyrimidin-2-yl)thio)-N-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide Pyrimidinone 4-Methoxybenzyl Benzo[d]thiazol-2-yl Methoxy vs. fluoro; heterocyclic R2
2-((3-Benzyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide Thieno[3,2-d]pyrimidinone Benzyl 3-Methoxyphenyl Thiophene vs. pyridine ring
2-((3-(4-Ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(3-fluorophenyl)acetamide Pyrimido[5,4-b]indolone 4-Ethoxyphenyl 3-Fluorophenyl Indole-fused core; ethoxy vs. benzyl

Key Observations :

  • Electron-Withdrawing vs.
  • Heterocyclic vs. Aromatic R2 : Benzo[d]thiazol-2-yl () introduces a rigid heterocycle, which may enhance selectivity but reduce solubility compared to the ethoxyphenyl group .

Comparative Yields :

  • reports yields of 60–75% for analogous acetamide couplings, while notes yields of 19–40% for more complex heterocyclic derivatives, suggesting steric or electronic challenges in the latter .

Kinase Inhibition :

  • CK1 Inhibitors : In , compound 18 (IC50 = 0.12 µM for CK1δ) features a 2,4-dimethoxyphenyl group, while compound 20 (4-methoxybenzyl) shows reduced potency (IC50 = 1.8 µM). The target compound’s 4-fluorobenzyl group may bridge these effects, balancing lipophilicity and hydrogen-bonding capacity .
  • Antiproliferative Activity: highlights acetamides with antiproliferative IC50 values of 2–10 µM in cancer cells. The target compound’s pyrido[2,3-d]pyrimidinone core may enhance DNA intercalation or topoisomerase inhibition compared to oxadiazole derivatives .

Hydrogen Bonding and Solubility :

  • The pyrimidinone carbonyl and acetamide NH groups facilitate hydrogen bonding, critical for target engagement (e.g., kinase ATP pockets). ’s graph set analysis suggests extended hydrogen-bond networks could stabilize crystal forms, impacting bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.